Anisodamine
Overview
Description
Mechanism of Action
Target of Action
Anisodamine, a compound extracted from traditional Chinese medicine, primarily targets the muscarinic receptors . These receptors play a crucial role in various physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion .
Mode of Action
This compound interacts with its primary targets, the muscarinic receptors, by acting as an antagonist . This means that this compound blocks these receptors, preventing the neurotransmitter acetylcholine from binding to them . This blockage results in the rerouting of acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR .
Biochemical Pathways
The interaction of this compound with its targets affects the cholinergic anti-inflammatory pathway . By blocking the muscarinic receptors and rerouting acetylcholine to α7nAChR, this compound enhances the activation of this pathway . This leads to downstream effects such as the suppression of inflammatory responses and improvement of blood flow in the microcirculation .
Pharmacokinetics
It is known that this compound has been used therapeutically to improve blood flow in circulatory disorders such as septic shock .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of oxidative stress, inflammatory factor production, and myocardial cell apoptosis . This is demonstrated by the downregulation of caspase-3 and apoptosis regulator BAX protein expression . Additionally, this compound has been shown to reduce serum lactate levels and decrease the need for vasopressors in patients with septic shock .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the clinical effectiveness of this compound can vary depending on the patient’s specific condition, such as the presence of septic shock . Furthermore, the compound’s action may be affected by factors such as the patient’s overall health status, other medications they may be taking, and individual differences in drug metabolism .
Biochemical Analysis
Biochemical Properties
Anisodamine is an antagonist of the muscarinic receptor . It competes with acetylcholine at the peripheral M receptor, preventing acetylcholine from binding to the M cholinergic receptor, thus blocking nerve impulse transmission and interfering with physiological functions based on the cholinergic neurotransmission .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to protect endothelial cells against increases in cell barrier permeability and nitric oxide production . It has also been found to have beneficial effects in shock, improving blood flow in the microcirculation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. By blocking the muscarinic receptor, this compound reroutes acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, in a multicentre, open-label trial, adults with septic shock were given this compound, and it was found that the serum lactate levels were significantly lower in the treated group than in the usual care group after day 3 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in mice with experimental endotoxemia, combined administration of this compound and neostigmine significantly increased the survival rate and decreased the serum levels of inflammatory cytokines .
Metabolic Pathways
This compound is involved in the cholinergic pathway. By blocking the muscarinic receptor, it reroutes acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with receptors on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisodamine can be synthesized from tropine, which is derived from the hydrolysis of tropinone. The synthetic route involves the esterification of tropine with tropic acid, followed by hydroxylation to introduce the hydroxyl group at the 7β position . The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often starts with the extraction of tropane alkaloids from plants like Datura. The extracted tropane alkaloids are then subjected to chemical transformations, including esterification and hydroxylation, to produce this compound . Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Anisodamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield tropine derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include this compound N-oxide, tropine derivatives, and various substituted this compound compounds .
Scientific Research Applications
Anisodamine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other tropane alkaloids and derivatives.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Used in the treatment of acute circulatory shock, septic shock, and other conditions.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.
Scopolamine: Used for its anticholinergic effects, particularly in motion sickness.
Anisodine: A derivative of anisodamine with similar pharmacological effects but different potency and toxicity profiles.
Uniqueness of this compound: this compound is unique due to its dual action as an anticholinergic and α1 adrenergic receptor antagonist. It has a lower toxicity profile compared to atropine and is particularly effective in improving microcirculation and reducing inflammation in shock conditions .
Properties
CAS No. |
55869-99-3 |
---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14?,15+,16+/m1/s1 |
InChI Key |
WTQYWNWRJNXDEG-MFBPXJEXSA-N |
SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Isomeric SMILES |
CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
55869-99-3 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.